molecular formula C13H18O3 B6333918 4-Butoxy-2,6-dimethylbenzoic acid CAS No. 92156-39-3

4-Butoxy-2,6-dimethylbenzoic acid

Cat. No. B6333918
CAS RN: 92156-39-3
M. Wt: 222.28 g/mol
InChI Key: FIZUEJGPZMWHHS-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-dimethylbenzoic acid is a chemical compound with the CAS Number: 92156-39-3 . It has a molecular weight of 222.28 . The compound is solid at room temperature . The IUPAC name for this compound is 4-butoxy-2,6-dimethylbenzoic acid .


Molecular Structure Analysis

The InChI code for 4-Butoxy-2,6-dimethylbenzoic acid is 1S/C13H18O3/c1-4-5-6-16-11-7-9 (2)12 (13 (14)15)10 (3)8-11/h7-8H,4-6H2,1-3H3, (H,14,15) . This indicates that the compound has a molecular structure consisting of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

4-Butoxy-2,6-dimethylbenzoic acid is a solid at room temperature . The storage temperature for this compound is between 2-8°C .

Safety and Hazards

The safety information for 4-Butoxy-2,6-dimethylbenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

4-butoxy-2,6-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-5-6-16-11-7-9(2)12(13(14)15)10(3)8-11/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZUEJGPZMWHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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